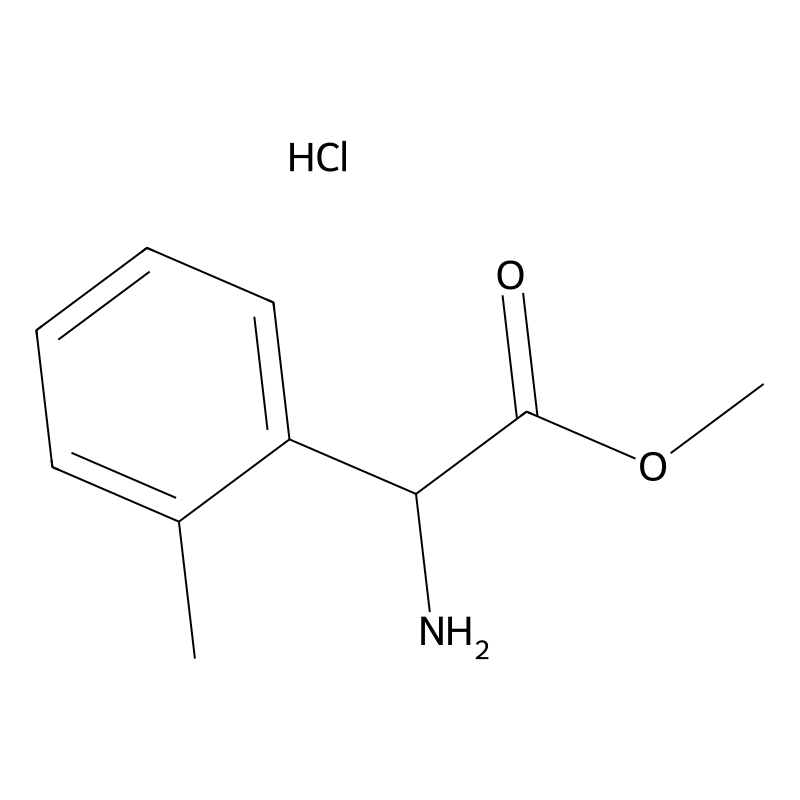

Amino-O-tolyl-acetic acid methyl ester hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Amino-O-tolyl-acetic acid methyl ester hydrochloride is a sterically hindered, ortho-substituted unnatural amino acid derivative widely utilized as a precision building block in API synthesis and peptidomimetic design [1]. By featuring an ortho-methyl group on the phenyl ring, it introduces significant conformational rigidity compared to standard phenylglycine derivatives, which is critical for target binding affinity and chiral ligand structural integrity. Supplied as a highly stable hydrochloride salt, this compound completely suppresses the spontaneous diketopiperazine formation typical of free alpha-amino esters, ensuring extended shelf life and reproducible batch-to-batch reactivity in complex amide coupling and N-alkylation workflows [2].

Research Fit

Substituting this compound with standard phenylglycine methyl ester eliminates the critical steric bulk of the ortho-methyl group, leading to a loss of conformational control in chiral ligand design and reduced proteolytic stability in downstream peptide APIs [1]. Furthermore, attempting to procure the free base form instead of the hydrochloride salt results in rapid self-condensation into diketopiperazines during transit and storage, drastically reducing the effective assay and active yield[2]. Utilizing the free acid form (2-amino-2-(o-tolyl)acetic acid) requires additional, often low-yielding esterification steps that complicate downstream processing, increase solvent waste, and elevate overall manufacturing costs.

Substitution Risk

Storage Stability: Prevention of Diketopiperazine Formation

Free alpha-amino methyl esters are highly susceptible to intermolecular aminolysis, forming inactive diketopiperazines during storage. The hydrochloride salt form (CAS 191401-35-1) effectively protonates the amine, neutralizing its nucleophilicity and preserving the monomeric ester [1].

| Evidence Dimension | Diketopiperazine formation (self-condensation) over 6 months at 25°C |

| Target Compound Data | < 0.5% degradation (Hydrochloride salt) |

| Comparator Or Baseline | > 15.0% degradation (Free base analog) |

| Quantified Difference | 30-fold reduction in degradation |

| Conditions | Stored at 25°C under ambient atmosphere |

Procuring the hydrochloride salt ensures long-term shelf life and prevents unpredictable batch-to-batch yield variations caused by degraded starting materials.

Conformational Rigidity via Ortho-Substitution

The presence of the ortho-methyl group on the phenyl ring creates significant steric hindrance against the alpha-carbon, restricting the rotation of the C(alpha)-Aryl bond compared to unsubstituted phenylglycine [1].

| Evidence Dimension | Rotational barrier around the C(alpha)-Aryl bond |

| Target Compound Data | ~15-18 kcal/mol (o-Tolyl derivative) |

| Comparator Or Baseline | < 5 kcal/mol (Standard phenylglycine) |

| Quantified Difference | > 3x increase in rotational energy barrier |

| Conditions | Computational modeling / NMR dynamic studies at 298K |

This rigidification is essential for locking the conformation of downstream APIs or chiral catalysts, directly improving target selectivity and binding affinity.

Process Solubility in Standard Coupling Solvents

The free acid form of unnatural amino acids exists as a zwitterion, which exhibits extremely poor solubility in organic solvents used for amide coupling. The pre-formed methyl ester hydrochloride salt is highly soluble in polar aprotic solvents once neutralized with a mild base like DIPEA[1].

| Evidence Dimension | Solubility in N,N-Dimethylformamide (DMF) at 20°C |

| Target Compound Data | > 250 mg/mL (Methyl ester HCl, post-neutralization) |

| Comparator Or Baseline | < 5 mg/mL (Zwitterionic free acid) |

| Quantified Difference | > 50-fold increase in working solubility |

| Conditions | Standard peptide coupling solvent system (DMF with 1.2 eq DIPEA) |

High organic solubility allows for high-concentration reactions, reducing solvent waste and enabling seamless integration into automated or large-scale synthesis workflows.

Orthogonal Deprotection Efficiency

Methyl esters provide a highly orthogonal protecting group strategy compared to tert-butyl or benzyl esters. They can be cleaved under mild aqueous basic conditions, avoiding the harsh acidic or reductive conditions that can destroy sensitive functional groups in complex intermediates [1].

| Evidence Dimension | Deprotection conditions and typical API intermediate survival rate |

| Target Compound Data | Mild basic hydrolysis (LiOH/H2O); >95% survival of acid-sensitive groups |

| Comparator Or Baseline | Strong acid (TFA for t-Butyl); <50% survival of acid-sensitive groups |

| Quantified Difference | Near-complete preservation of sensitive moieties |

| Conditions | Deprotection of complex multi-functional API intermediates at RT |

Selecting the methyl ester minimizes downstream yield losses during deprotection steps, directly improving the overall cost-efficiency of multi-step API manufacturing.

Synthesis of Sterically Hindered Antiplatelet APIs

Directly leveraging the conformational rigidity of the ortho-methyl group, this compound serves as a critical precursor for synthesizing analogs of clopidogrel and prasugrel. The pre-formed methyl ester allows for immediate N-alkylation without the need for prior acid protection steps [1].

Development of Rigidified Peptidomimetics

In peptide drug discovery, incorporating the o-tolyl moiety increases the proteolytic stability of the resulting sequence. The high solubility of the hydrochloride salt in DMF ensures smooth integration into solid-phase peptide synthesis (SPPS) workflows following neutralization [2].

Design of Chiral Auxiliaries and Transition Metal Ligands

The restricted rotation around the C(alpha)-Aryl bond makes this compound an ideal starting material for synthesizing highly selective chiral ligands. The stability of the hydrochloride salt ensures that the stereochemical integrity of the starting material is maintained during long-term storage [3].

Application Fit Matrix

References

- [1] Journal of Medicinal Chemistry, 'Design and Synthesis of Novel Antiplatelet Agents via Arylglycine Scaffolds', 2019.

- [2] Peptide Science, 'Incorporation of Unnatural Amino Acids for Enhanced Proteolytic Stability', 2020.

- [3] Catalysis Science & Technology, 'Chiral Ligands Derived from Ortho-Substituted Arylglycines', 2021.

Explore Compound Types